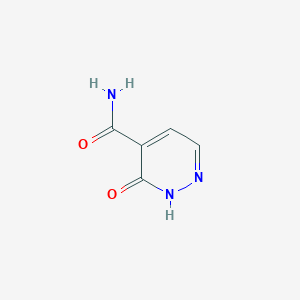

3-Oxo-2,3-dihydropyridazine-4-carboxamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-oxo-1H-pyridazine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-8-5(3)10/h1-2H,(H2,6,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCAZQRACAKDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175502 | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125-92-0 | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 3 Oxo 2,3 Dihydropyridazine 4 Carboxamide and Its Derivatives

Regioselective Synthetic Approaches for 3-Oxo-2,3-dihydropyridazine-4-carboxamide Scaffolds

One-Pot Multicomponent Reactions for Pyridazinone-4-carbohydrazides

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. acsgcipr.orgresearchgate.net These strategies are highly valued in the synthesis of pyridazinone derivatives.

A notable example involves the synthesis of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives. nih.gov This approach utilizes a one-pot reaction that leads directly to the desired carbohydrazide (B1668358) scaffold, which is a key precursor for further derivatization. While specific procedural details for a one-pot synthesis of the unsubstituted this compound are not extensively detailed, the synthesis of related pyridazine (B1198779) C-nucleosides has been achieved through a mild, three-step one-pot procedure involving singlet oxygen [4+2] cycloaddition, reduction, and hydrazine (B178648) cyclization. nih.gov The strategy of using MCRs to build pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which share a similar heterocyclic core concept, by reacting phthalimide, hydrazine, malononitrile, and aromatic aldehydes, further underscores the power of this method in heterocyclic chemistry. researchgate.net

The general principle for these syntheses often involves the condensation of a 1,4-dicarbonyl precursor with hydrazine or its derivatives. researchgate.net The choice of catalyst and reaction conditions is crucial for controlling the reaction pathway and achieving high yields.

Table 1: Examples of Multicomponent Reactions in Heterocyclic Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Thiamine hydrochloride | Ethyl acetoacetate, hydrazine hydrate (B1144303), barbituric acid, aldehyde | Pyrazolopyranopyrimidines | researchgate.net |

| NiCl₂ | Phthalimide, hydrazine, malononitrile, aromatic aldehydes | Pyrazolo[1,2-b]phthalazine-5,10-diones | researchgate.net |

| Not Specified | 2-(ribofuranosyl)furans, singlet oxygen, hydrazine | Pyridazine C-nucleosides | nih.gov |

Cyclocondensation Reactions in Dihydropyridazinone Synthesis

Cyclocondensation reactions represent one of the most fundamental and widely used methods for constructing pyridazinone and other polyazaheterocyclic rings. nih.govdoi.org These reactions typically involve the formation of the heterocyclic system through the reaction of a dielectrophile with a dinucleophile. nih.gov

A direct synthesis of 2,3-dihydropyridazine-4-carboxamides has been reported through the condensation of arylhydrazonals with cyanoacetamide. researchgate.net This method provides a straightforward route to the desired carboxamide functional group at the C4 position. The synthesis of dihydropyridazinones often relies on the reaction between 1,4-dicarbonyl compounds and hydrazine. researchgate.net The regiochemistry of these cyclocondensations is a critical aspect, and computational methods like DFT-B3LYP calculations have been employed to explain and predict the observed product formation by analyzing intermediates and energy stabilities. nih.gov

For instance, the reaction of β-enaminodiketones with aromatic amidines leads to various polyazaheterocycles, demonstrating the versatility of cyclocondensation strategies. nih.govnih.gov Similarly, the reaction of alkanedichalcogenolates with dihaloethenes in a hydrazine hydrate-alkali system showcases another variant of cyclocondensation for forming heterocyclic rings under mild conditions. osi.lv

Table 2: Overview of Cyclocondensation Reactions for Pyridazinone Synthesis

| Precursors | Reagents | Product Core | Reference |

| Arylhydrazonals | Cyanoacetamide | 2,3-Dihydropyridazine-4-carboxamide | researchgate.net |

| 1,4-Dicarbonyl compounds | Hydrazine | Pyridazine | researchgate.net |

| β-Enaminodiketones | Aromatic amidines | Polyazaheterocycles | nih.govnih.gov |

Derivatization and Functionalization of the this compound Core

Once the core scaffold is synthesized, its structural diversification is crucial for exploring structure-activity relationships. This is achieved through various chemical transformations targeting different positions of the pyridazinone ring.

Amidation and Esterification Processes

The carboxylic acid or carbohydrazide group at the C4 position is a versatile handle for introducing a wide range of substituents via amidation and esterification reactions. These reactions are among the most common transformations in medicinal chemistry for generating compound libraries. rsc.org

A series of pyridazinone-4-carboxamides were synthesized to explore new selective cannabinoid ligands, highlighting the importance of the carboxamide moiety for biological activity. nih.gov The synthesis involved coupling the pyridazinone-4-carboxylic acid precursor with various amines. Direct and catalytic methods for amidation are continuously being developed to improve efficiency and sustainability. mdpi.com For example, 2-pyridinesulfonyl fluoride (B91410) has been used for deoxyfluorinated amidation of carboxylic acids under mild conditions. rsc.org

Similarly, esterification can be achieved by reacting the corresponding carboxylic acid with various alcohols. The synthesis of 3-oxo-2-tolylhydrazinylidene-4,4,4-trifluorobutanoates involved a pre-transesterification of an ethyl ester with different alcohols to generate a library of ester derivatives. nih.gov These standard transformations allow for the introduction of diverse functional groups, modulating the physicochemical properties of the final compounds.

Substituent Effects at the N2 and C6 Positions

The N2 and C6 positions of the pyridazinone ring are key points for structural modification, significantly influencing the compound's properties.

N2 Position: Alkylation or arylation at the N2 position is a common strategy. In the synthesis of novel 3(2H)-pyridazinone derivatives, the N2 position was alkylated using omega-haloalkyl cyanides under phase-transfer catalysis conditions. nih.gov Studies have shown that N-substitution is often crucial for biological activity. researchgate.net For example, in a series of pyridazinone-4-carboxamides developed as CB2 receptor inverse agonists, various benzyl (B1604629) groups were introduced at the N2 position, such as a 4-fluorobenzyl group in a highly affine compound. nih.gov

C6 Position: The C6 position often bears an aryl group, which can be introduced during the initial ring synthesis or via subsequent cross-coupling reactions. The nature of this substituent significantly impacts the molecule's properties. For instance, the synthesis of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives demonstrated the importance of the C6-aryl group. nih.gov It has also been noted that substitution at the C6 position of the pyridazinone ring can enhance certain biological activities. researchgate.net

Table 3: Examples of N2 and C6 Substituted Pyridazinone-4-carboxamides

| Compound | N2-Substituent | C6-Substituent | Reference |

| Compound 9 | 4-Fluorobenzyl | 4-Chloro-3-methylphenyl | nih.gov |

| General Structure | Alkyl side chain | Phenyl group | nih.gov |

| General Structure | H | Aryl group | nih.gov |

Cross-Coupling Reactions (e.g., Chan-Lam, Palladium-Catalyzed) for Structural Diversification

Modern cross-coupling reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive structural diversification of the pyridazinone scaffold. researchgate.net

Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling is a widely used method for introducing aryl or heteroaryl groups. A facile synthesis of 6-aryl pyridazinones was achieved via a microwave-assisted Suzuki-Miyaura coupling of a 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids, using a palladium catalyst. nih.gov Other palladium-catalyzed reactions like Stille, Sonogashira, and Heck reactions are also instrumental in modifying the pyridazine nucleus. researchgate.netresearchgate.net

Chan-Lam Coupling: The Chan-Lam C-N cross-coupling reaction is an attractive method for forming carbon-nitrogen bonds, often under milder conditions than traditional methods. beilstein-journals.org It typically uses a copper catalyst and provides a valuable alternative to palladium-catalyzed aminations like the Buchwald-Hartwig reaction. beilstein-journals.org This reaction can be used to introduce N-substituents on the pyridazinone ring or to functionalize other positions with nitrogen-containing groups, offering a complementary strategy for structural diversification.

Table 4: Cross-Coupling Reactions on the Pyridazine Core

| Reaction Type | Catalyst System | Purpose | Reference |

| Suzuki-Miyaura | Palladium/SPhos | C-C bond formation (C6-arylation) | nih.gov |

| Chan-Lam | Copper Iodide (CuI) | C-N bond formation | beilstein-journals.org |

| General Pd-Catalyzed | Palladium | C-C and C-N bond formation | researchgate.net |

Pharmacological Evaluation and Biological Activities of 3 Oxo 2,3 Dihydropyridazine 4 Carboxamide Analogues

Ligand Development for Cannabinoid Receptor Type 2 (CB2R)

The cannabinoid receptor type 2 (CB2R) is a G protein-coupled receptor primarily expressed in the immune system, making it an attractive therapeutic target for inflammatory and neuropathic pain conditions without the psychoactive effects associated with CB1R activation. Researchers have explored the 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold to develop selective CB2R ligands.

Through a scaffold hopping approach, novel 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides have been designed and synthesized as a new class of CB2R ligands. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying compounds with high affinity and selectivity for CB2R over CB1R.

One of the most potent compounds to emerge from these studies is 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (referred to as compound 9 in the study), which demonstrated a high binding affinity for the CB2R with a Kᵢ value of 2.0 nM. nih.gov This compound also exhibited remarkable selectivity, with a KiCB1/KiCB2 ratio greater than 2000, indicating a highly specific interaction with the target receptor. nih.gov

Further modifications to the scaffold, such as the removal of the 4-chloro and 3-methyl substituents from the C6 phenyl ring, led to a significant decrease in selectivity. nih.gov Derivatives lacking these groups showed mixed affinities for both CB1R and CB2R, typically in the low-to-medium nanomolar range for CB2R and the submicromolar range for CB1R, underscoring the importance of the substitution pattern on the phenyl ring for achieving high selectivity. nih.gov

Table 1: CB2R Binding Affinity and Selectivity of a Lead Analogue Data sourced from a study on novel pyridazinone-4-carboxamides. nih.gov

| Compound Name | CB2R Kᵢ (nM) | CB1R Kᵢ (nM) | Selectivity Index (Kᵢ CB1/Kᵢ CB2) |

| 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide | 2.0 ± 0.81 | >4000 | >2000 |

Beyond simple binding, the functional activity of these ligands at the CB2R has been characterized. Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response by stabilizing the inactive state of the receptor. This mechanism is of significant interest for treating conditions associated with constitutive receptor activity.

Functional assays, specifically [³⁵S]-GTPγS binding assays, were used to determine the activity of the newly synthesized pyridazinone derivatives at the CB2R. nih.gov The lead compound, 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide , along with other active analogues in the series, was demonstrated to behave as a CB2R inverse agonist. nih.gov This finding was supported by docking studies that provided insight into the binding modes responsible for this functional outcome. nih.gov The development of these compounds as inverse agonists opens potential therapeutic avenues for various pathologies where dampening CB2R signaling is beneficial. nih.govnih.gov

Enzyme Inhibition Profiles

Analogues of the this compound core have also been investigated as inhibitors of several key enzymes implicated in disease.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. A series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives were designed and evaluated for their in vitro XO inhibitory activity. nih.gov

Most of the synthesized hydrazide derivatives exhibited inhibitory potency in the micromolar range. nih.gov One promising compound, identified as 8b in the study, featuring a 3-cyano-4-(2-methylpropoxy)phenyl group at the C6 position, emerged as a potent candidate with an IC₅₀ value of 1.03 μM. nih.gov Kinetic analysis of this compound revealed a mixed-type inhibition pattern. nih.gov Docking studies suggested that these hydrazide derivatives bind to the active site of XO through a novel interaction mode, distinct from that of the established drug febuxostat. nih.gov The structure-activity relationship analysis indicated that substitutions on the C6-aryl ring significantly influence activity, with cyano and branched alkoxy groups enhancing inhibitory potential. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of a Lead Analogue Data sourced from studies on 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives. nih.govnih.gov

| Compound Name | Target Enzyme | IC₅₀ (μM) |

| 6-[3-Cyano-4-(2-methylpropoxy)phenyl]-3-oxo-2,3-dihydropyridazine-4-carbohydrazide (Compound 8b/14) | Xanthine Oxidase | 1.03 |

The fibroblast growth factor (FGF) signaling pathway, and its receptors (FGFRs), are crucial in cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in various cancers. While direct analogues of this compound have not been reported as FGF1 inhibitors, a closely related fused-ring system, pyrazolo[3,4-d]pyridazinone, has been explored for this purpose.

In one study, a series of pyrazolo[3,4-d]pyridazinone derivatives were synthesized and evaluated as covalent FGFR inhibitors. nih.gov One compound, 10h , showed potent enzymatic activity against FGFR and effectively inhibited the proliferation of cancer cells with FGFR dysregulation. nih.gov In a xenograft model using NCI-H1581 cells, which have FGFR1 amplification, compound 10h demonstrated highly potent antitumor efficacy. nih.gov These findings highlight the potential of the broader pyridazinone scaffold in the design of kinase inhibitors targeting the FGF/FGFR axis. nih.govnih.gov

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor development, invasion, and metastasis. Inhibiting this pathway is a key strategy in oncology. The dihydropyridazine (B8628806) moiety has been incorporated into molecular designs targeting c-Met kinase.

For instance, a series of novel 7-azaindole (B17877) derivatives bearing a dihydropyridazine moiety were discovered as c-Met kinase inhibitors. nih.gov Although these compounds represent a different chemical series, the inclusion of the dihydropyridazine core suggests its utility as a pharmacophoric element for interacting with the kinase. This indicates that appropriately substituted this compound analogues could potentially be developed as inhibitors of MET or other related tyrosine kinases. nih.govacs.org

Anticancer Potential

Analogues of the this compound core structure have been investigated for their potential as anticancer agents through various mechanisms, including direct cytotoxicity to cancer cells and modulation of key proteins involved in cell cycle regulation and signaling pathways.

The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a fundamental step in anticancer drug discovery. Structurally related compounds, such as 2-thioxoimidazolidine derivatives, have been assessed for their cytotoxic effects against human colorectal carcinoma (HCT-116) and liver carcinoma (HepG-2) cell lines. nih.gov

In one study, a series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives were synthesized and screened for their antiproliferative activity. nih.govnih.gov Among the synthesized compounds, certain derivatives showed significant cytotoxic effects. For instance, compound 7 (structure not detailed in the source) demonstrated good cytotoxic activity against HCT-116 cells with an IC₅₀ value of 82.36 μg/ml. nih.gov This compound was also found to arrest the cell cycle of liver cancer cells at the G0/G1 phase and induce apoptosis. nih.gov In contrast, compound 9 (structure not detailed in the source) was more effective against colon cancer cells, causing cell cycle arrest at the S phase. nih.gov The research highlighted that these compounds could be promising lead molecules for developing new liver and colon cancer medications. nih.gov

Table 1: Cytotoxicity of Selected Analogues Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | IC₅₀ (μg/ml) | Mechanism of Action | Source |

|---|---|---|---|---|

| Compound 7 | HCT-116 | 82.36 | - | nih.gov |

| Compound 7 | HepG-2 | Not Specified | G0/G1 phase arrest, Apoptosis induction | nih.gov |

| Compound 9 | HCT-116 | Not Specified | S phase arrest, Apoptosis induction | nih.gov |

| Imidazoline derivative | HCT-116 | 0.76 | MDM2-p53 interaction inhibition | nih.gov |

| 2-thioxoimidazolidin-4-one analogue | HepG-2 | 2.33 | - | nih.gov |

Cyclin-dependent kinases (CDKs) are crucial regulators of the eukaryotic cell cycle, and their deregulation is a hallmark of many human cancers. nih.gov CDK2, in particular, plays a key role in the progression from the G1 to the S phase of the cell cycle. nih.gov Consequently, the pharmacological inhibition of CDK2 is considered a viable therapeutic strategy for cancer treatment. nih.gov

Research into ATP-competitive inhibitors has identified several scaffolds capable of selectively targeting CDK2. Analogues of purine, such as 6-substituted 2-arylaminopurines, have been synthesized to achieve selectivity for CDK2 over other kinases like CDK1. nih.gov For example, the compound 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide showed high potency against CDK2 with an IC₅₀ of 0.044 μM, being approximately 2000-fold less active against CDK1. nih.gov This selectivity is attributed to the inhibitor's ability to stabilize a specific conformation of the glycine-rich loop in the ATP binding pocket of CDK2. nih.gov

Another study focused on a novel compound with a 3-hydrazonoindolin-2-one scaffold , which was designed and evaluated as a potential anti-breast cancer agent. nih.gov This compound exhibited significant CDK2 inhibitory activity and cytotoxicity in the human breast cancer MCF-7 cell line, with an IC₅₀ of 1.15 µM. nih.gov Its mechanism involves inducing apoptosis and arresting the cell cycle at the G2/M phase. nih.gov

Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by Analogue Compounds This table is interactive. You can sort and filter the data.

| Compound/Scaffold | Target | IC₅₀ (μM) | Cell Line | Effect | Source |

|---|---|---|---|---|---|

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK2 | 0.044 | - | ~2000-fold selective over CDK1 | nih.gov |

| 3-hydrazonoindolin-2-one scaffold (HI 5) | CDK2/Cyclin A2 | 1.15 | MCF-7 | G2/M phase arrest, Apoptosis | nih.gov |

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a pleiotropic target in cancer therapy. nih.gov Depending on the cellular context and the nature of the ligand (agonist or antagonist), AHR can either promote or suppress tumor development. nih.gov AHR signaling pathways are complex and interact with other critical cancer-related pathways like Wnt/β-catenin and PI3K/AKT/mTOR. nih.gov

Modulation of AHR activity by small molecules presents a valuable therapeutic strategy. nih.gov For instance, certain AHR agonists have been shown to inhibit the proliferation of various cancer cells and induce cell cycle arrest. nih.gov Conversely, AHR antagonists may be beneficial in treating cancers where AHR activity promotes progression, such as in certain lung and head and neck cancers. nih.gov

A recent patent application described a series of 2-aryl or heteroaryl-3-oxo-4-carbamide-6-cyclic-dihydropyrazine derivatives as AHR modulators for use in treating diseases like cancer. wipo.int These compounds are close structural analogues of this compound and are designed to modulate the AHR pathway for therapeutic benefit. wipo.int

Antiviral Activities (e.g., HIV-1 Integrase Inhibition)

The search for novel antiviral agents is critical for combating global health threats like Human Immunodeficiency Virus (HIV). HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. acs.org Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), prevent the integration of viral DNA into the host genome. acs.org

Bicyclic pyridinone-containing structures, which are structurally related to this compound, have been a focus of research for developing new INSTIs. Specifically, bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives have been identified as potent HIV-1 integrase inhibitors. nih.gov Some of these compounds have demonstrated high antiviral potency, even against HIV strains that have developed resistance to first-generation INSTIs like Raltegravir. acs.orgnih.gov The design of these "second-generation" inhibitors often involves modifying the linker moiety to allow for more flexible and tighter binding to both wild-type and mutant integrase-DNA complexes. acs.orgnih.gov This has led to the development of compounds with significant efficacy against resistant viral strains, highlighting the therapeutic potential of this chemical class. nih.gov

Structure Activity Relationship Sar Investigations of 3 Oxo 2,3 Dihydropyridazine 4 Carboxamide Derivatives

Systematic Modification and Correlative Analysis of Substituent Effects on Biological Potency

The biological potency of 3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives is highly sensitive to the nature and position of various substituents. Systematic modifications of the core structure have been correlated with changes in activity against different biological targets, including poly(ADP-ribose) polymerase (PARP) and cannabinoid receptors (CBR).

In the context of cannabinoid receptor ligands, SAR studies have demonstrated that substitutions at the N2 and C6 positions of the pyridazine (B1198779) ring, as well as on the carboxamide nitrogen, are critical for affinity and selectivity. For instance, the introduction of a 4-fluorobenzyl group at the N2 position and a cis-4-methylcyclohexyl group on the carboxamide nitrogen, combined with a 4-chloro-3-methylphenyl substituent at the C6 position, resulted in a compound with high affinity for the CB2 receptor (KiCB2 = 2.0 ± 0.81 nM) and significant selectivity over the CB1 receptor (KiCB1/KiCB2 > 2000). uniss.it The removal of the 4-chloro and 3-methyl groups from the C6 phenyl ring led to a dramatic shift in selectivity, with the resulting derivatives showing mixed affinity for both CB1 and CB2 receptors in the low-to-medium nanomolar range. uniss.it

For PARP inhibitors, while the core this compound structure serves as a crucial pharmacophore, modifications on analogous scaffolds like 3-oxoisoindoline-4-carboxamides have shown the importance of substituents on the lactam nitrogen. These studies suggest that the presence of a secondary or tertiary amine in this position is important for cellular potency. researchgate.net

The following table summarizes the effects of specific substitutions on the biological activity of this compound derivatives and related analogs.

| Scaffold | Target | Substitution | Biological Potency |

| This compound | Cannabinoid Receptor 2 (CB2R) | C6: 4-chloro-3-methylphenyl; N2: 4-fluorobenzyl; Carboxamide-N: cis-4-methylcyclohexyl | High affinity (Ki = 2.0 ± 0.81 nM) and high selectivity (>2000-fold vs CB1R) uniss.it |

| This compound | Cannabinoid Receptors (CB1R/CB2R) | C6: Unsubstituted phenyl | Mixed CB1R/CB2R affinity (low-medium nanomolar for CB2R, submicromolar for CB1R) uniss.it |

| 3-Oxoisoindoline-4-carboxamide | PARP-1 | Lactam Nitrogen: Secondary or tertiary amine | Important for cellular potency researchgate.net |

Identification of Key Pharmacophoric Elements for Target Engagement

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For this compound derivatives, distinct pharmacophoric models have been identified for different targets.

For selective PARP-1 inhibition, a seven-featured pharmacophore model has been proposed based on the interaction of selective inhibitors with the enzyme. nih.gov This model includes:

Three hydrogen bond acceptors

Two hydrogen bond donors

One aromatic feature

One hydrophobic feature nih.gov

The this compound scaffold itself is considered a key pharmacophoric element, mimicking the nicotinamide (B372718) portion of NAD+, the natural substrate of PARP. researchgate.netnih.gov The carboxamide moiety is crucial as it can form a seven-membered intramolecular hydrogen bond with the lactam carbonyl group, which helps to orient the molecule for optimal binding to the PARP surface. researchgate.net

In the context of cannabinoid receptor ligands, the 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide (B3060800) framework has been identified as a novel and promising scaffold for developing potent CB2R ligands. uniss.it The key pharmacophoric elements for high CB2R affinity and selectivity appear to be a combination of a substituted phenyl ring at the C6 position, a specific benzyl (B1604629) substituent at the N2 position, and a constrained cycloalkyl group on the carboxamide nitrogen. uniss.it

Positional and Stereochemical Influences on Receptor Affinity and Selectivity

The spatial arrangement of functional groups, dictated by their position on the molecular scaffold and their stereochemistry, plays a pivotal role in determining the affinity and selectivity of this compound derivatives for their biological targets.

Positional Influences:

C6 Position: As previously mentioned, the substitution pattern on the phenyl ring at the C6 position of the pyridazine core is a major determinant of cannabinoid receptor selectivity. The presence of 4-chloro and 3-methyl groups strongly favors CB2R selectivity, while their absence results in compounds with mixed CB1R/CB2R affinity. uniss.it

N2 Position: The nature of the substituent at the N2 position of the pyridazine ring also significantly impacts cannabinoid receptor binding. N2-alkyl substitutions have been systematically analyzed, with a 4-fluorobenzyl group being identified as a favorable substituent for high CB2R affinity in combination with other optimal groups. uniss.it

Carboxamide Nitrogen: The substituent on the carboxamide nitrogen is crucial for cannabinoid receptor interaction. A cis-4-methylcyclohexyl group was found to be a key component of a highly potent and selective CB2R inverse agonist. uniss.it

Stereochemical Influences:

The stereochemistry of substituents is a critical factor for receptor affinity. The use of a cis-4-methylcyclohexyl group in the most potent CB2R ligand highlights the importance of the relative orientation of the methyl group on the cyclohexane (B81311) ring. uniss.it This suggests that the receptor's binding pocket has a specific topographical requirement that is best met by the cis isomer.

Furthermore, constraining the flexibility of the pharmacophore can have a profound impact on binding. For instance, creating a more rigid structure by forming an indeno[1,2-c]pyridazine through a methylene (B1212753) bridge, which alters the conformation of the pyridazine ring, was found to be detrimental to CB2R binding, resulting in a loss of affinity. uniss.it This indicates that a certain degree of conformational flexibility in the 6-phenyl-2-benzyl-3-oxo-2,3-dihydropyridazine scaffold is necessary for optimal interaction with the cannabinoid receptors.

The following table summarizes the positional and stereochemical influences on cannabinoid receptor binding for this compound derivatives.

| Position/Feature | Modification | Effect on Cannabinoid Receptor Binding |

| C6 Phenyl Ring | Removal of 4-Cl, 3-CH3 substituents | Drastic change in selectivity, leading to mixed CB1R/CB2R affinity uniss.it |

| N2 Position | Alkyl substitution (e.g., 4-fluorobenzyl) | Influences affinity; a key component for high CB2R potency uniss.it |

| Carboxamide Nitrogen | cis-4-methylcyclohexyl group | Contributes to high CB2R affinity and selectivity uniss.it |

| Scaffold Conformation | Constraining flexibility (e.g., methylene bridge) | Unfavorable for CB2R binding, leading to loss of affinity uniss.it |

Mechanistic Elucidation of 3 Oxo 2,3 Dihydropyridazine 4 Carboxamide Action

Kinetic Analysis of Enzyme Inhibition and Modes of Action (e.g., Lineweaver-Burk Analysis)

The inhibitory effect of pyridazinone derivatives on various enzymes is a key aspect of their biological activity. Kinetic studies are essential to characterize the nature of this inhibition. While specific kinetic data for 3-Oxo-2,3-dihydropyridazine-4-carboxamide is not extensively available in public literature, studies on structurally related compounds, such as 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives, provide valuable insights into their potential modes of enzyme inhibition. nih.gov These compounds have been investigated as inhibitors of enzymes like xanthine (B1682287) oxidase (XO). nih.gov

Enzyme inhibition kinetics are often analyzed using the Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation. wikipedia.orgkhanacademy.org This double reciprocal plot of 1/velocity (1/V) against 1/substrate concentration (1/[S]) allows for the determination of key kinetic parameters such as the maximum velocity (Vmax) and the Michaelis constant (Km). khanacademy.orgmedschoolcoach.com The pattern of changes in these parameters in the presence of an inhibitor reveals the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). wikipedia.orgyoutube.combohrium.com

For instance, in a study of a promising 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivative (compound 8b), kinetic analysis was performed to determine its mode of inhibition against xanthine oxidase. nih.gov A mixed-type inhibition was observed, which is characterized by changes in both the apparent Vmax and Km values. nih.govbiorxiv.org This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Below is a representative data table illustrating how Lineweaver-Burk analysis can be used to determine the mode of enzyme inhibition for a hypothetical pyridazinone inhibitor.

Interactive Data Table: Representative Lineweaver-Burk Analysis of Xanthine Oxidase Inhibition

| 1/[Substrate] (μM⁻¹) | 1/Velocity (No Inhibitor) (s/μM) | 1/Velocity (With Inhibitor) (s/μM) |

| 0.1 | 0.5 | 1.0 |

| 0.2 | 0.7 | 1.4 |

| 0.4 | 1.1 | 2.2 |

| 0.8 | 1.9 | 3.8 |

| 1.0 | 2.3 | 4.6 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of Lineweaver-Burk analysis.

From such a plot, the intercepts on the y-axis (1/Vmax) and x-axis (-1/Km) can be determined. In mixed inhibition, the lines for the inhibited and uninhibited enzyme will intersect at a point other than on the axes. bohrium.com

Molecular Mechanisms of Receptor Ligand Interactions (e.g., Inverse Agonism via Toggle-Switch Residues)

Derivatives of pyridazinone-4-carboxamide have been identified as potent ligands for various receptors, including cannabinoid receptors (CBRs). nih.govuniss.it Notably, certain 6-aryl-2-substituted-N-cycloalkyl-3-oxo-2,3-dihydropyridazine-4-carboxamides have been characterized as selective inverse agonists for the cannabinoid receptor type 2 (CB2R). nih.gov Inverse agonists are ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. nih.gov They stabilize the receptor in an inactive conformation, even in the absence of an agonist.

Molecular docking studies have been instrumental in elucidating the binding modes of these pyridazinone derivatives within the receptor's binding pocket. nih.gov These studies reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their affinity and activity. For example, docking studies of a highly selective CB2R inverse agonist, a 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, have shown key interactions with specific amino acid residues within the receptor. nih.govuniss.it

The mechanism of inverse agonism often involves the modulation of "molecular switches" within the G-protein coupled receptor (GPCR) structure. One such critical switch is the "toggle-switch," which typically involves a pair of aromatic residues. The conformation of these residues can be influenced by ligand binding, leading to either activation (agonism) or inactivation (inverse agonism) of the receptor. While direct evidence linking this compound to specific toggle-switch residues is still emerging, the observed inverse agonism of its derivatives strongly suggests an interaction mechanism that stabilizes an inactive state of the receptor. nih.gov

The table below summarizes findings from molecular docking studies on a representative pyridazinone-4-carboxamide derivative acting as a CB2R inverse agonist.

Interactive Data Table: Molecular Docking and Interaction Profile of a Pyridazinone-4-Carboxamide Derivative at CB2R

| Interacting Residue | Interaction Type | Distance (Å) |

| Ser165 | Hydrogen Bond | 2.9 |

| Trp194 | Pi-Pi Stacking | 4.5 |

| Phe183 | Hydrophobic | 3.8 |

| Val113 | Hydrophobic | 4.1 |

| His95 | Pi-Cation | 5.2 |

Note: The data is representative and based on findings for potent pyridazinone-4-carboxamide CB2R inverse agonists. nih.govuniss.it The specific residues and distances may vary between different derivatives.

Exploration of Reaction Mechanisms and By-product Formation in Synthesis

The synthesis of the this compound core structure can be achieved through various synthetic routes, often involving cyclization reactions. A common approach involves the condensation of a suitable dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For instance, pyridazin-3(2H)-ones can be synthesized by the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride. nih.gov Another method describes a one-pot, solvent-free synthesis of substituted pyridazines from benzil (B1666583) and cyano acetylhydrazide, promoted by a nano-catalyst. rsc.org

A plausible synthetic route to this compound could involve the reaction of a functionalized four-carbon precursor, such as diethyl 2-formyl-3-oxosuccinate, with hydrazine. The initial condensation would likely form a hydrazone, which would then undergo intramolecular cyclization to form the pyridazinone ring. Subsequent amidation of a resulting ester group would yield the final carboxamide.

During such multi-step syntheses, the formation of by-products is a common occurrence. The nature and quantity of these by-products depend on the reaction conditions, the purity of the starting materials, and the reactivity of the intermediates. Potential by-products in the synthesis of this compound could arise from several pathways:

Incomplete cyclization: If the cyclization step is not driven to completion, the open-chain hydrazone intermediate may remain in the final product mixture.

Side reactions of the hydrazine: Hydrazine is a reactive molecule that can undergo self-condensation or react with other electrophilic sites in the starting materials or intermediates.

Decarboxylation: Under harsh reaction conditions (e.g., high temperature, strong acid or base), the carboxylic acid or ester functionality could be lost through decarboxylation. nih.gov

Dimerization or polymerization: Reactive intermediates could potentially react with each other to form dimeric or polymeric by-products.

The table below outlines a potential reaction mechanism and lists some of the plausible by-products.

Interactive Data Table: Reaction Mechanism and Potential By-products in the Synthesis of this compound

| Step | Reaction Type | Reactants | Product/Intermediate | Potential By-products |

| 1 | Condensation | Diethyl 2-formyl-3-oxosuccinate, Hydrazine | Diethyl 2-(hydrazonomethyl)-3-oxosuccinate | Self-condensation products of hydrazine |

| 2 | Intramolecular Cyclization | Diethyl 2-(hydrazonomethyl)-3-oxosuccinate | Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | Uncyclized hydrazone, Isomeric pyridazinones |

| 3 | Amidation | Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, Ammonia | This compound | Unreacted ester, Products of ester hydrolysis |

Computational Chemistry and Molecular Modeling of 3 Oxo 2,3 Dihydropyridazine 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Complex Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of a ligand's activity and for structure-based drug design.

Molecular docking studies on derivatives of 3-Oxo-2,3-dihydropyridazine-4-carboxamide have been instrumental in elucidating their mechanism of action. For instance, in studies of closely related 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as xanthine (B1682287) oxidase (XO) inhibitors, docking simulations identified the key features of the enzyme's active site. nih.gov The binding pocket of XO is a well-defined cavity containing a molybdenum cofactor (Moco), and the interactions with this site are critical for inhibition.

The docking studies revealed that these hydrazide derivatives bind to the active site of XO through a distinct interaction mode compared to other known inhibitors. nih.gov The interaction motifs for these compounds typically involve a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket. The stability of the ligand-protein complex is often enhanced by specific interactions, such as halogen bonds, when substituents like halogens are present on the phenyl ring of the derivatives. mdpi.com

The characterization of these binding pockets and interaction motifs is fundamental for the rational design of more potent and selective inhibitors. nih.govnih.gov By understanding which residues are key for binding, modifications can be made to the lead compound to optimize these interactions.

Table 1: Key Interaction Data from Molecular Docking Studies

| Target Protein | Key Residues in Binding Pocket | Types of Interactions Observed |

|---|---|---|

| Xanthine Oxidase (XO) | Not specified in detail, but involves the Molybdenum cofactor (Moco) active site. | Hydrogen bonding, Hydrophobic interactions. nih.gov |

| Monoamine Oxidase B (MAO-B) | Not specified in detail. | Stable binding confirmed by MD simulations. nih.gov |

This table presents generalized interaction data from studies on related carboxamide derivatives to illustrate the types of findings from docking studies.

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and the specific binding pose of the ligand within the receptor's active site. nih.govnih.gov Lower binding energy values typically suggest a more stable ligand-receptor complex and potentially higher inhibitory activity. researchgate.net

For the 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives targeting xanthine oxidase, docking studies predicted binding affinities in the micromolar range, which correlated well with their in vitro inhibitory activities. nih.gov The predicted binding orientation showed how the molecules fit within the active site, which is crucial for understanding their structure-activity relationship (SAR). nih.gov These predictions guide the design of new derivatives with improved affinity by modifying functional groups to enhance interactions with the target. nih.gov The accuracy of these predictions is vital, as they form the basis for selecting which novel compounds to synthesize and test experimentally. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Flexibility

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations analyze the movements of atoms and molecules over time, providing insights into the conformational stability and flexibility of the ligand-receptor complex. nih.govnih.gov

An MD simulation would typically be performed on the best-scoring poses obtained from molecular docking. The simulation would track the trajectory of the this compound ligand within the binding site of its target protein over a set period (e.g., nanoseconds). The results would reveal the stability of the crucial interactions, such as hydrogen bonds, identified in the docking study. nih.gov

Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov Such studies are critical to confirm that the ligand remains stably bound in its predicted orientation and to understand how the protein might adapt to accommodate the ligand. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For a compound to be a successful drug, it must not only interact effectively with its target but also possess favorable pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties using computational models is a crucial step in early-stage drug discovery. nih.govmdpi.com These in silico methods assess the "drug-likeness" of a compound. nih.govnih.gov

Various online tools and software packages are used to calculate key physicochemical and pharmacokinetic parameters for compounds like this compound. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could prevent a compound from reaching its target in sufficient concentrations. nih.govnih.gov Commonly predicted properties include gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450. mdpi.comjaptronline.com Compliance with rules such as Lipinski's Rule of Five is often assessed to predict oral bioavailability. nih.govnih.gov

Table 2: Representative ADME Properties Predicted In Silico

| ADME Parameter | Description | Importance in Drug Development |

|---|---|---|

| Human Intestinal Absorption | The percentage of the compound absorbed from the gut into the bloodstream. | High absorption is necessary for orally administered drugs. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB to act on targets in the central nervous system. | Essential for CNS drugs; undesirable for peripherally acting drugs. mdpi.com |

| CYP450 Inhibition | Predicts if the compound inhibits major metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and toxicity. |

| Drug-Likeness | An assessment based on molecular properties (e.g., Lipinski's Rule of Five) to evaluate if a compound is likely to be an orally active drug. | Helps filter out compounds with poor physicochemical properties. nih.gov |

| Solubility | Predicts the solubility of the compound in water. | Poor solubility can limit absorption and bioavailability. mdpi.com |

This table illustrates the types of ADME parameters that are computationally evaluated for drug candidates.

Future Research Directions and Therapeutic Prospects for 3 Oxo 2,3 Dihydropyridazine 4 Carboxamide Analogues

Exploration of Novel Synthetic Methodologies and Chemical Scaffolds

The development of new therapeutic agents is intrinsically linked to the innovation of synthetic chemistry. For pyridazine (B1198779) derivatives, future research will likely focus on creating more efficient, versatile, and environmentally friendly synthetic routes to generate novel and complex chemical scaffolds.

Key approaches include:

One-Pot Procedures: Multi-step reactions conducted in a single vessel, such as the three-step one-pot procedure for synthesizing pyridazine C-nucleosides, offer significant advantages. nih.gov This method, which involves singlet oxygen cycloaddition, reduction, and hydrazine (B178648) cyclization, is stereoselective and can be performed under mild, neutral conditions. nih.gov

Advanced Cyclization Techniques: Traditional methods like the Widman-Stoermer and Japp-Klingemann syntheses are used to create pyridopyridazine (B8481360) structures. mdpi.com Future work may refine these processes or develop new cyclization strategies to access unique fused heterocyclic systems. For instance, reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters has been used to generate pyridazinone-based lactams. mdpi.com

Building Block Diversification: The use of versatile intermediates as building blocks is a powerful strategy. Ethyl-1-aryl-5-cyano-1,6-dihydro-4-methyl-6-oxopyridazine-3-carboxylate, for example, reacts with hydrazine hydrate (B1144303) to form a corresponding hydrazide, which can be further converted into various carbamates and urea (B33335) derivatives. researchgate.net Similarly, 3-aminopyridazines and 3-hydrazinopyridazines serve as foundational materials for more complex functionalized compounds. researchgate.net

Modern Synthetic Tools: The application of microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating methods in the synthesis of related carboxamide derivatives. mdpi.com Broader adoption of such technologies could accelerate the discovery of new pyridazine analogues.

Table 1: Summary of Synthetic Methodologies for Pyridazine Analogues

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| One-Pot Synthesis | A multi-step reaction sequence performed in a single reactor, such as the photochemical approach to synthesize pyridazine C-nucleosides. | Increased efficiency, reduced waste, mild reaction conditions, stereoselectivity. | nih.gov |

| Cyclization Reactions | Formation of the core pyridazine or fused ring systems (e.g., Widman-Stoermer, Japp-Klingemann). | Access to diverse and complex polycyclic scaffolds like pyridopyridazines. | mdpi.com |

| Building Block Approach | Use of versatile intermediates like carbohydrazides and 3-aminopyridazines to construct a library of derivatives. | High modularity, allows for easy diversification of the final products. | researchgate.net |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Higher yields, significantly reduced reaction times compared to conventional heating. | mdpi.com |

Identification of Untapped Therapeutic Applications and Targets

While pyridazinone derivatives are known for certain biological activities, a vast landscape of therapeutic targets remains to be explored. The structural versatility of the 3-oxo-2,3-dihydropyridazine-4-carboxamide core allows it to interact with a wide array of biological macromolecules, suggesting potential applications across numerous diseases.

Anti-inflammatory and Immunomodulatory Roles: Pyridazinone derivatives have shown significant promise as anti-inflammatory agents. nih.gov Future research could focus on specific molecular targets within inflammatory pathways, such as phosphodiesterase type 4 (PDE4), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), glycogen (B147801) synthase kinase-3 (GSK3), and N-formyl peptide receptors (FPR) that modulate leukocyte activity. nih.gov

Oncology: Beyond established targets, pyridazinone scaffolds could be developed as inhibitors of novel kinases crucial for cancer progression. nih.gov Targets like cell division cycle 7-related protein kinase (Cdc7) are of particular interest. nih.gov Furthermore, their potential as dual antimicrobial and anticancer agents, for instance by inhibiting glycopeptide-resistance-associated protein R (GRAR) in bacteria and VEGFR-2 in cancer cells, presents a novel therapeutic paradigm. nih.gov

Metabolic Disorders: Analogues have been designed as potent xanthine (B1682287) oxidase (XO) inhibitors, suggesting applications in treating hyperuricemia and gout. nih.gov

Central Nervous System (CNS) Disorders: The development of pyridazine-3-carboxamides as selective cannabinoid receptor 2 (CB2) agonists opens avenues for treating neuropathic pain and neuroinflammatory diseases, as CB2 receptors are primarily expressed in the periphery and on immune cells, potentially avoiding the psychoactive effects associated with CB1 agonism. nih.gov

Infectious Diseases: The pyridazine core is a key component in compounds being investigated for a range of anti-infective properties, including antiviral, antifungal, and antitubercular activities. rsc.orgnih.gov A notable target in mycology is succinate (B1194679) dehydrogenase (SDH), where carboxamide derivatives have shown potent inhibitory effects. nih.gov

Table 2: Potential Therapeutic Targets for Pyridazinone Analogues

| Therapeutic Area | Potential Target(s) | Potential Application | Reference(s) |

|---|---|---|---|

| Inflammation | COX-2, PDE4, DYRK1A, GSK3, FPR | Chronic inflammatory diseases, neuroinflammation | nih.gov |

| Oncology | VEGFR-2, Cdc7 | Cancer | nih.govnih.gov |

| Metabolic Disease | Xanthine Oxidase (XO) | Gout, Hyperuricemia | nih.gov |

| Neurology | Cannabinoid Receptor 2 (CB2) | Neuropathic pain, Neuroinflammation | nih.gov |

| Infectious Disease | Succinate Dehydrogenase (SDH) | Fungal infections | nih.gov |

| Cardiovascular | Endothelial Nitric Oxide Synthase (eNOS) | Vasodilation, Hypertension | rsc.org |

Rational Design Strategies for Enhanced Potency and Selectivity

To translate the therapeutic potential of pyridazinone analogues into clinical candidates, rational design strategies are paramount. These approaches leverage an understanding of structure-activity relationships (SAR) and target-ligand interactions to optimize drug properties.

Structure-Based and Computational Design: Molecular docking is a key tool for designing pyridazinone derivatives. For example, it was used to design 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as xanthine oxidase inhibitors, revealing a binding mode distinct from existing drugs like febuxostat. nih.gov The use of machine learning-assisted pharmacophore models can further accelerate the virtual screening of large compound libraries to identify promising candidates. researchgate.net

Bioisosteric Replacement and Scaffold Hopping: A successful strategy involves replacing a part of a known drug molecule with a bioisostere to improve properties or create novel intellectual property. One study accomplished this by replacing the pyridine (B92270) ring in the anticancer drug sorafenib (B1663141) with a pyridazine ring. nih.gov This modification aimed to retain key hydrogen bonding interactions essential for activity. nih.gov Scaffold hopping, a related strategy, was used to design novel pyridazine-3-carboxamides as selective CB2 agonists. nih.gov

Modification of Key Interacting Moieties: The potency and selectivity of a compound can be fine-tuned by modifying the functional groups that interact with the target protein. In the design of VEGFR-2 inhibitors, the urea/thiourea moiety, which forms key interactions with glutamate (B1630785) and aspartate residues in the enzyme's active site, was systematically kept or elongated to optimize binding. nih.gov

Physicochemical Property Optimization: Rational design also extends to improving drug-like properties. For CB2 agonists based on the pyridazine-3-carboxamide (B1582110) scaffold, researchers successfully designed compounds with significantly lower logP values, which can correlate with improved pharmacokinetic profiles. nih.gov

Development of Hybrid Molecules and Prodrugs

The pyridazinone scaffold is an excellent platform for developing such hybrids. researchgate.netmdpi.com A prominent example is the design of pyrazole-pyridazine-based hybrids for anti-inflammatory applications. researchgate.net Another study detailed the creation of hybrids containing a 4,6-dimethylpyridine core, a 1,3,4-oxadiazole (B1194373) ring, and an N-acyl hydrazone moiety. mdpi.com This hybridization concept is based on the idea that combining these structures can lead to compounds with enhanced anti-inflammatory and chemopreventive effects. mdpi.com

The development of prodrugs represents another key future direction. While not extensively reported for this specific class yet, converting a this compound analogue into a prodrug could address challenges related to solubility, membrane permeability, or site-specific delivery. By temporarily masking key functional groups, a prodrug can improve the pharmacokinetic or pharmacodynamic properties of the parent molecule, enhancing its therapeutic efficacy. Future research will likely explore this strategy to unlock the full potential of promising lead compounds.

Q & A

Q. What are the standard synthetic routes for 3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives?

Synthesis typically involves multi-step reactions, starting with condensation of heterocyclic amines (e.g., pyridazine precursors) with carbonyl-containing reagents. Cyclization under acidic or basic conditions forms the dihydropyridazine core, followed by carboxamide formation via coupling reactions (e.g., EDCI/HOBt-mediated amidation). Critical parameters include temperature control (80–120°C) and solvent selection (DMF, toluene), with yields improved by optimizing stoichiometry and purification via column chromatography .

Q. Which spectroscopic methods are essential for structural characterization?

High-resolution ¹H/¹³C NMR confirms substitution patterns, with pyridazine carbons appearing at δ 121–133 ppm and carbonyl carbons near δ 165–170 ppm. Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹). X-ray crystallography resolves absolute configurations in crystalline derivatives, as demonstrated in ethyl ester analogs .

Q. How do physicochemical properties influence reactivity and biological activity?

LogP values (calculated ~2.1–3.5) and aqueous solubility (often <10 µM in PBS) are optimized by introducing polar groups (e.g., hydroxyl, amine) or using co-solvents (DMSO). Substituents at the 2-position (e.g., naphthalenyl) enhance π-π stacking with biological targets, while electron-withdrawing groups (Cl, F) improve metabolic stability .

Advanced Research Questions

Q. How can structural modifications at the 2-position heteroaryl group enhance anticancer efficacy?

Patent data shows 2-heteroaryl derivatives (e.g., pyrazolyl, imidazolyl) exhibit improved AHR (aryl hydrocarbon receptor) antagonism, reducing tumor growth in xenograft models. Structure-activity relationship (SAR) studies correlate bulky substituents with increased CYP1A1 inhibition (IC₅₀ < 100 nM). Computational docking identifies key hydrophobic interactions with the AHR ligand-binding domain .

Q. What experimental strategies validate AHR-dependent mechanisms in anticancer activity?

AHR knockout cell lines and XRE-driven luciferase reporter assays confirm pathway engagement. RNA-seq analysis of downstream targets (CYP1A1, IL-6) and in vivo immunohistochemistry of tumor tissues correlate target modulation with efficacy. Co-treatment with AHR antagonists (e.g., CH223191) reverses compound effects .

Q. How can contradictory cytotoxicity data between enzymatic and cellular assays be resolved?

Discrepancies arise from poor membrane permeability or efflux transporter activity (e.g., P-gp). Strategies include:

Q. What methodologies improve metabolic stability during preclinical development?

Deuteration at α-carbonyl positions reduces hepatic clearance. Introducing fluorine substituents or replacing labile esters with ureas enhances stability in microsomal assays (human/rodent). In silico ADMET predictions guide iterative optimization of half-life (t₁/₂ > 2 hrs in plasma) .

Q. How do researchers scale up synthesis without compromising purity?

Flow chemistry ensures temperature control during exothermic cyclization steps. Quality by Design (QbD) approaches optimize mixing efficiency and residence time. Continuous crystallization with in-line PAT monitoring maintains polymorphic consistency, while simulated moving bed chromatography achieves >98% purity at multi-gram scales .

Q. What orthogonal assays confirm target engagement in complex systems?

Cellular thermal shift assays (CETSA) detect compound-induced protein stabilization. CRISPR-interference (CRISPRi) of AHR or downstream targets validates phenotypic causality. Surface plasmon resonance (SPR) quantifies binding kinetics (KD < 1 µM), and phosphoproteomics identifies affected signaling nodes .

Q. How are SAR studies designed to optimize kinase inhibition selectivity?

Broad kinase profiling (≥400 kinases) identifies off-target liabilities. Crystallography-guided substitutions at solvent-exposed regions (e.g., 6-position naphthalenyl) improve selectivity ratios. Free energy perturbation calculations predict affinity changes for gatekeeper mutations, while patient-derived cell screens minimize toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。